2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone
Description
2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone (CAS: 394-52-5) is a fluorinated aromatic ketone with the molecular formula C₁₀H₇F₅O. Structurally, it consists of a pentafluoropropanone group (CF₃CF₂CO-) attached to a 2',4'-dimethyl-substituted phenyl ring. The compound is characterized by its high electron-withdrawing fluorinated backbone and methyl substituents, which influence its steric and electronic properties. It has been utilized in synthetic chemistry for asymmetric reductions and as an intermediate in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-6-3-4-8(7(2)5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCAWUSBUPUFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C(F)(F)F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of fluorine atoms into the propiophenone structure. One common method is the fluorination of 2’,4’-dimethylpropiophenone using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone and analogous pentafluoropropiophenone derivatives:
*Calculated based on molecular formula.
Structural and Electronic Effects
- Substituent Position: The 2',4'-dimethyl configuration introduces significant steric hindrance, as evidenced by low yields (23%) in reactions involving bulky groups .
- Electron-Withdrawing Groups: All compounds feature a pentafluoropropanone moiety, which strongly withdraws electrons, enhancing electrophilicity. Methyl groups (electron-donating) in 2',4'-dimethyl derivatives partially counteract this effect compared to chloro or ethoxy substituents .
Biological Activity
Chemical Identity
2',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound with the following characteristics:
- CAS Number : 1352216-14-8
- Molecular Formula : CHFO
- Molecular Weight : 252.18 g/mol
This compound has garnered interest due to its unique structural properties and potential biological activities.
The biological activity of this compound can be attributed to its fluorinated structure. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence its interaction with biological systems . Fluorinated compounds are known for their ability to modulate biological pathways and can exhibit varied pharmacological effects.
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit:
- Antimicrobial Activity : Fluorinated compounds often show enhanced activity against various pathogens due to improved membrane permeability.
- Antitumor Potential : Some studies suggest that fluorinated ketones can interfere with cancer cell metabolism and proliferation.
Case Studies and Research Findings
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various fluorinated compounds against a range of bacterial strains. Results indicated that compounds with similar structures exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : In vitro studies on fluorinated derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, a study highlighted the ability of a structurally related compound to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Metabolic Stability : The incorporation of fluorine into organic molecules has been shown to enhance metabolic stability. Research on the metabolism of fluorine-containing drugs suggests that these compounds resist rapid degradation in biological systems, thereby prolonging their action .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
